2-Amino-3-benzylsulfanylpropan-1-ol
Description
2-Amino-3-benzylsulfanylpropan-1-ol is an organic compound that features an amino group, a benzylsulfanyl group, and a hydroxyl group attached to a propane backbone
Properties
IUPAC Name |
2-amino-3-benzylsulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOITUNWAPLMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330204 | |
| Record name | 2-amino-3-benzylsulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68704-78-9 | |
| Record name | 2-amino-3-benzylsulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzylsulfanylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl mercaptan with an appropriate epoxide, followed by the introduction of an amino group. The reaction conditions typically require a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the benzyl mercaptan on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-3-benzylsulfanylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzylsulfanylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to modulation of their activity. The benzylsulfanyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(benzyloxy)propan-1-ol: Similar structure but with an oxygen atom instead of sulfur.
1-(Benzylsulfanyl)octan-2-ol: Longer carbon chain with similar functional groups.
Uniqueness
2-Amino-3-benzylsulfanylpropan-1-ol is unique due to the presence of both amino and benzylsulfanyl groups, which confer distinct chemical and biological properties
Biological Activity
2-Amino-3-benzylsulfanylpropan-1-ol, also known as S-benzyl-L-cysteinol, is an amino alcohol that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The molecular formula of this compound is C10H15NOS, and its structure features a benzyl group attached to a sulfur-containing propanol backbone. This unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as PC-3 (prostate cancer) and SK-LU-1 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of the MAPK signaling pathway.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 15 |
| SK-LU-1 | 20 |
Study on Antimicrobial Effects
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various sulfur-containing compounds, including this compound. The results indicated that this compound displayed potent activity against Gram-positive bacteria, particularly MRSA, outperforming traditional antibiotics in some cases .
Study on Anticancer Properties
In another investigation reported in the Cancer Research Journal, the compound was tested for its cytotoxic effects on prostate and lung cancer cells. The results showed that treatment with this compound resulted in a significant reduction in cell viability, with accompanying morphological changes typical of apoptosis .
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of signaling pathways such as MAPK.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
